(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multiple steps, including condensation, cyclization, and functional group transformations. For example, related compounds such as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been synthesized through processes that may involve nucleophilic substitution reactions and the use of catalysts to form the desired heterocyclic frameworks (Pancholia et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and LC-MS, alongside X-ray diffraction studies for crystal structure determination. These analyses reveal the geometric and electronic structure of the molecule, including conformations of rings and the nature of intermolecular interactions, such as hydrogen bonding, which contribute to the stability of the molecule in the solid state (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of “(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone” can be influenced by the presence of the thiazole, thiophene, and piperazine rings, which may undergo various chemical reactions, including nucleophilic substitution reactions and electrophilic additions. The compound’s reactivity is further modulated by the substituents on the rings, affecting its electronic properties and interaction with biological targets (Amani & Nematollahi, 2012).
Scientific Research Applications
Antimicrobial Activity
A study by Mhaske et al. (2014) explores the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, finding that these compounds exhibit moderate to good antimicrobial activity (Mhaske et al., 2014).
Anti-mycobacterial Properties
Pancholia et al. (2016) identify benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Several compounds in this class show promising anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity and good therapeutic indices (Pancholia et al., 2016).
Antibacterial and Structural Analysis
Shahana and Yardily (2020) synthesized novel compounds similar to the requested chemical structure and conducted antibacterial activity studies. Their research includes density functional theory calculations and molecular docking studies, aiding in understanding the antibacterial potential of these compounds (Shahana & Yardily, 2020).
Dual Action Antidepressants
A study by Orus et al. (2002) on benzo[b]thiophene derivatives, similar in structure, reveals their potential as dual antidepressants, showing affinity for 5-HT1A receptors and serotonin reuptake inhibition, which is significant in treating depression (Orus et al., 2002).
Antitumor Activities
Patel et al. (2011) synthesized new pyridine derivatives, including benzothiazoles and piperazin-1-yl)methanones, which exhibited variable and modest antimicrobial activity against bacteria and fungi. This study contributes to the understanding of the potential antitumor activities of these compounds (Patel et al., 2011).
Corrosion Inhibition
Singaravelu et al. (2022) explored the corrosion inhibition properties of similar compounds on mild steel in acidic medium. They found significant inhibition efficiency, indicating potential application in materials science (Singaravelu et al., 2022).
Future Directions
properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-4-2-5-13-15(12)18-17(23-13)20-9-7-19(8-10-20)16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGNEOUEBJENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
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